molecular formula C25H37N5O B6126857 N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide

Cat. No.: B6126857
M. Wt: 423.6 g/mol
InChI Key: NPLJMNPZKMJNMA-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a piperidine ring, and a pyrazole ring, all connected through a propanamide linkage. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This involves the cyclization of suitable precursors, often using catalytic hydrogenation.

    Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The individual rings are then coupled using amide bond formation reactions, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include:

    Receptor Binding: Interaction with cell surface receptors, leading to signal transduction and cellular responses.

    Enzyme Inhibition: Binding to enzymes, inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

  • **N-(1-benzylpyrrolidin-3-yl)-3-[1-(pyrazol-4-yl)methyl]piperidin-4-yl]propanamide
  • **N-(1-benzylpyrrolidin-3-yl)-3-[1-(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide

Comparison:

    Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the compound’s properties.

    Biological Activity:

    Chemical Reactivity: The reactivity of the compound can be influenced by the nature of the substituents, affecting the types of reactions it can undergo.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O/c1-2-30-19-23(16-26-30)18-28-13-10-21(11-14-28)8-9-25(31)27-24-12-15-29(20-24)17-22-6-4-3-5-7-22/h3-7,16,19,21,24H,2,8-15,17-18,20H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJMNPZKMJNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)CCC(=O)NC3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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